molecular formula C12H17ClN2 B1398995 1-[(2-Chloropyridin-4-yl)methyl]azepane CAS No. 1250322-60-1

1-[(2-Chloropyridin-4-yl)methyl]azepane

Cat. No.: B1398995
CAS No.: 1250322-60-1
M. Wt: 224.73 g/mol
InChI Key: PJMUGGADWKSYNX-UHFFFAOYSA-N
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Description

1-[(2-Chloropyridin-4-yl)methyl]azepane is a chemical compound with the molecular formula C14H18ClN. It is characterized by the presence of a chloropyridine moiety attached to an azepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloropyridin-4-yl)methyl]azepane typically involves the reaction of 2-chloropyridine with azepane under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the azepane, followed by nucleophilic substitution with 2-chloropyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloropyridin-4-yl)methyl]azepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced azepane derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-[(2-Chloropyridin-4-yl)methyl]azepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Chloropyridin-4-yl)methyl]azepane involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Acetyl-2-chloropyridine: Similar in structure but with an acetyl group instead of an azepane ring.

    (2-Chloropyridin-4-yl)methanamine: Contains a methanamine group instead of an azepane ring.

Uniqueness

1-[(2-Chloropyridin-4-yl)methyl]azepane is unique due to the presence of both the chloropyridine and azepane moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-[(2-chloropyridin-4-yl)methyl]azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-12-9-11(5-6-14-12)10-15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMUGGADWKSYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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